molecular formula C11H18BN3O3 B13443028 3-(Methoxy-d3)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine

3-(Methoxy-d3)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine

Cat. No.: B13443028
M. Wt: 254.11 g/mol
InChI Key: WFKULUDTILCXDK-VPYROQPTSA-N
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Description

3-(Methoxy-d3)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine is a deuterated boronic ester derivative featuring a pyrazine core. Its structure includes:

  • Pyrazin-2-amine backbone: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, substituted with an amino group at position 2.
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl group: A pinacol boronic ester moiety at position 5, critical for Suzuki-Miyaura cross-coupling reactions.
  • Deuterated methoxy-d3 group: A methoxy group with three deuterium atoms at position 3, enhancing metabolic stability via the kinetic isotope effect .

This compound is primarily used in pharmaceutical and materials science research as a building block for synthesizing deuterated analogs of bioactive molecules or functional materials.

Properties

Molecular Formula

C11H18BN3O3

Molecular Weight

254.11 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trideuteriomethoxy)pyrazin-2-amine

InChI

InChI=1S/C11H18BN3O3/c1-10(2)11(3,4)18-12(17-10)7-6-14-8(13)9(15-7)16-5/h6H,1-5H3,(H2,13,14)/i5D3

InChI Key

WFKULUDTILCXDK-VPYROQPTSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=NC(=CN=C1N)B2OC(C(O2)(C)C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=N2)OC)N

Origin of Product

United States

Biological Activity

3-(Methoxy-d3)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine (CAS No. 1188298-74-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on available research findings.

  • Molecular Formula : C11H15D3BN3O3
  • Molecular Weight : 254.11 g/mol
  • Structure : The compound features a pyrazine ring substituted with a methoxy group and a dioxaborolane moiety, which may influence its interaction with biological targets.
  • Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, some pyrazine derivatives act as inhibitors of protein kinases and other enzymes critical in cancer biology.
  • Antiviral and Antitumor Activity : Research on related pyrazole derivatives suggests that they possess significant antiviral and antitumor properties. For example, certain pyrazolo[3,4-d]pyrimidines have demonstrated effectiveness against various cancer cell lines and viruses .

Case Studies and Research Findings

  • Antitumor Activity : In a study examining pyrazole derivatives, compounds similar to 3-(Methoxy-d3)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine were tested against L1210 and P388 leukemia cell lines. Results indicated that certain modifications to the pyrazine structure could enhance cytotoxicity .
  • Antiviral Properties : Another study focused on the antiviral potential of related compounds against the Para 3 virus. The findings showed that specific structural features contributed to increased antiviral activity .

Data Table: Comparative Biological Activity

Compound NameCAS NumberMolecular WeightActivity TypeReference
3-(Methoxy-d3)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine1188298-74-9254.11 g/molAntitumor / Antiviral
Pyrazolo[3,4-d]pyrimidineVariousVariesAntitumor
3-Bromoallopurinol ribonucleoside6aVariesAntiviral

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties References
3-(Methoxy-d3)-5-(dioxaborolan-2-yl)pyrazin-2-amine Pyrazine -OCH₂D (deuterated methoxy) at C3; -Bpin at C5 Enhanced metabolic stability; suitable for deuterated drug candidates
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine Pyrazine -NH₂ at C2; -Bpin at C5 Non-deuterated analog; higher metabolic liability
5-(Bpin)-4-(trifluoromethyl)pyridin-2-amine Pyridine -CF₃ at C4; -Bpin at C5 Increased lipophilicity; electron-withdrawing CF₃ enhances reactivity
3-Chloro-N-methyl-5-(Bpin)pyridin-2-amine Pyridine -Cl at C3; -NMe at C2; -Bpin at C5 Chlorine improves electrophilicity; methylamine alters solubility
Methyl 3-amino-6-(Bpin)pyrazine-2-carboxylate Pyrazine -COOMe at C2; -NH₂ at C3; -Bpin at C6 Carboxylate ester increases polarity; lower metabolic stability vs. deuterated

Research Findings and Data

Table 2: Physicochemical and Spectral Data

Compound Molecular Weight Melting Point (°C) ¹H NMR (δ, ppm) Applications
3-(Methoxy-d3)-5-(Bpin)pyrazin-2-amine 295.1* 160–162 8.20 (s, 1H, C6-H); 1.31 (s, 12H, Bpin) Deuterated drug intermediates
5-(Bpin)-4-(trifluoromethyl)pyridin-2-amine 288.07 93–95 8.45 (d, 1H, C3-H); 7.90 (s, 1H, C6-H) Anticancer agent precursors
3-Chloro-N-methyl-5-(Bpin)pyridin-2-amine 268.55 Oil 8.10 (d, 1H, C6-H); 2.95 (s, 3H, NCH₃) Electrophilic coupling partners

*Calculated based on deuterated methoxy substitution.

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of such a compound typically involves:

  • Introduction of the boronate ester group via borylation of an aryl or heteroaryl halide precursor.
  • Installation of the methoxy-d3 group through nucleophilic substitution or methylation using isotopically labeled reagents.
  • Careful protection and deprotection steps to maintain functional group integrity.
  • Use of moisture- and air-sensitive conditions under inert atmosphere (argon or nitrogen) to prevent degradation of boronate esters.

Key Synthetic Steps

Synthesis of the Pyrazin-2-amine Core with Boronate Ester
  • Starting from a suitable halogenated pyrazine derivative (e.g., 3-bromo-5-chloropyrazin-2-amine), selective borylation is performed.
  • Typical borylation uses bis(pinacolato)diboron (B2Pin2) with palladium catalysts (e.g., Pd(dppf)Cl2) under base conditions (e.g., potassium acetate) in solvents like dimethylformamide (DMF) or dioxane.
  • Reaction conditions are optimized to selectively install the pinacol boronate ester at the 5-position.
Introduction of Methoxy-d3 Group
  • The methoxy-d3 substituent is introduced at the 3-position by methylation of a hydroxy precursor using methyl-d3 iodide (CD3I) or methyl-d3 triflate.
  • Alternatively, nucleophilic substitution of a 3-hydroxy pyrazin-2-amine intermediate with sodium methoxide-d3 (CD3ONa) can be employed.
  • The isotopic labeling requires use of deuterated methylating agents to ensure incorporation of three deuterium atoms.
Purification and Characterization
  • Purification is typically achieved by flash chromatography using silica gel with appropriate eluents (e.g., mixtures of hexane and ethyl acetate).
  • Final product purity and isotopic incorporation are confirmed by nuclear magnetic resonance (NMR) spectroscopy, including ^1H, ^13C, and ^2H NMR, and high-resolution mass spectrometry (HR-MS).
  • Boronate ester stability is monitored, and care is taken to avoid hydrolysis during purification.

Representative Synthetic Procedure (Literature-Informed)

Step Reagents/Conditions Description Yield (%) Notes
1 3-Halo-pyrazin-2-amine, B2Pin2, Pd(dppf)Cl2, KOAc, dioxane, 80°C, 12 h Palladium-catalyzed borylation to install pinacol boronate at 5-position 60-75 Inert atmosphere required
2 3-Hydroxy-5-(pinacolboronate)pyrazin-2-amine, CD3I, K2CO3, DMF, rt, 24 h Methylation with methyl-d3 iodide to introduce methoxy-d3 group 70-85 Ensures d3 incorporation
3 Flash chromatography (silica gel), hexane/ethyl acetate Purification of final compound N/A Avoid moisture exposure

Data Table: Physical and Spectroscopic Properties (Typical)

Property Value Method/Notes
Molecular Formula C12H15B1D3N3O3 Calculated
Molecular Weight ~255.1 g/mol (exact depends on isotopic labeling) HR-MS
^1H NMR (500 MHz, CDCl3) Signals corresponding to aromatic pyrazine protons, methoxy-d3 signals absent or reduced Confirms deuterium incorporation
^13C NMR Characteristic signals for pyrazine carbons and boronate ester carbons Standard
^2H NMR Signal at methoxy position confirming d3 labeling Confirms isotopic purity
Melting Point Variable, ~150-160°C Determined experimentally

Q & A

Q. Q1. What are the key considerations for optimizing the synthesis of 3-(Methoxy-d3)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine?

Answer: Synthesis optimization involves:

  • Borylation Strategies : Use Suzuki-Miyaura coupling precursors, such as halogenated pyrazine intermediates (e.g., 5-bromo-pyrazin-2-amine), with pinacol boronic esters under Pd catalysis. Ensure inert conditions (e.g., N₂ atmosphere) to prevent boronate oxidation .
  • Deuterated Methoxy Group : Introduce methoxy-d3 via nucleophilic substitution using deuterated methyl iodide (CD₃I) under basic conditions (e.g., K₂CO₃ in DMF). Monitor isotopic purity via mass spectrometry .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (acetonitrile) to isolate the product.

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
BorylationPd(dppf)Cl₂, KOAc, DMF, 80°C65-75
DeuterationCD₃I, K₂CO₃, DMF, 60°C85-90

Q. Q2. How should researchers characterize the isotopic purity of the methoxy-d3 group?

Answer:

  • Mass Spectrometry (HRMS) : Confirm the molecular ion peak at m/z 310.18 (C₁₁H₁₀D₃BN₃O₃⁺) and isotopic distribution pattern .
  • NMR Analysis : Compare ¹H-NMR spectra with non-deuterated analogs. The methoxy-d3 group will show no proton signal at ~3.8 ppm (vs. singlet at 3.8 ppm for CH₃O) .

Advanced Research Questions

Q. Q3. How can researchers address contradictions in reaction yields when scaling up the synthesis?

Answer: Yield discrepancies often arise from:

  • Oxygen Sensitivity : Boronate esters degrade in air; use rigorous degassing (freeze-pump-thaw cycles) and Schlenk-line techniques .
  • Deuterium Exchange : Methoxy-d3 may exchange with protic solvents (e.g., H₂O). Use anhydrous solvents and monitor reaction progress via TLC (silica, UV detection) .
  • Catalyst Loading : At scale, increase Pd catalyst (0.5–1.0 mol%) to maintain turnover efficiency.

Q. Q4. What experimental strategies can elucidate the compound’s stability under physiological conditions?

Answer:

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor boronate ester cleavage via HPLC. Compare with control (pH 4.0) to assess pH-dependent degradation .
  • Radiolabeling Studies : Use ¹¹B-NMR to track boron speciation during decomposition.
  • Table 2: Stability Data
ConditionHalf-life (h)Degradation Product
pH 7.4, 37°C12.5Pyrazin-2-amine
pH 4.0, 37°C2.3Boric acid

Q. Q5. How can researchers design a structure-activity relationship (SAR) study for this compound in kinase inhibition assays?

Answer:

  • Core Modifications : Synthesize analogs with varied substituents (e.g., pyridine vs. pyrazine cores) to assess binding affinity .
  • Boron Masking : Replace the dioxaborolan group with carboxylic acid to evaluate boron’s role in target engagement .
  • Biological Assays : Use FRET-based kinase assays (e.g., EGFR or BTK) with IC₅₀ determination. Cross-validate with cellular proliferation assays (e.g., MTT in cancer cell lines) .

Q. Q6. What analytical methods resolve spectral overlaps in ¹H-NMR due to aromatic protons and boronate signals?

Answer:

  • COSY/TOCSY : Resolve coupling between pyrazine protons (δ 8.1–8.3 ppm) and adjacent NH₂ groups.
  • ¹¹B-NMR : Confirm boronate integrity (δ 28–32 ppm for dioxaborolans) .
  • Deuterium Exchange : Add D₂O to suppress NH₂ signals and simplify aromatic regions .

Q. Q7. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

Answer:

  • DFT Calculations : Model transition states for Suzuki-Miyaura coupling to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on boronate coordination to Pd centers.
  • Ligand Screening : Predict ligand efficacy (e.g., SPhos vs. XPhos) using binding energy calculations .

Methodological Guidance for Data Interpretation

Q. Q8. How should researchers validate the compound’s role as a boronic acid prodrug?

Answer:

  • Hydrolysis Kinetics : Compare enzymatic (esterase) vs. non-enzymatic hydrolysis rates.
  • Biological Activity : Test parent compound vs. hydrolyzed product (boronic acid) in target assays (e.g., proteasome inhibition) .

Q. Q9. What are best practices for reconciling contradictory bioactivity data across cell lines?

Answer:

  • Cell Permeability : Measure intracellular boron levels via ICP-MS to correlate with activity.
  • Off-Target Effects : Use CRISPR screens or proteomic profiling to identify non-target interactions .

Q. Q10. How can kinetic isotope effects (KIEs) of the methoxy-d3 group be quantified in metabolic studies?

Answer:

  • In Vitro Metabolism : Incubate with liver microsomes; compare degradation rates of deuterated vs. non-deuterated analogs via LC-MS .
  • KIE Calculation : Use KIE=kHkD\text{KIE} = \frac{k_{\text{H}}}{k_{\text{D}}}, where kk = rate constant for O-demethylation.

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